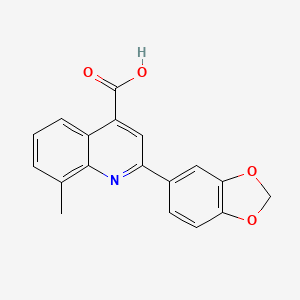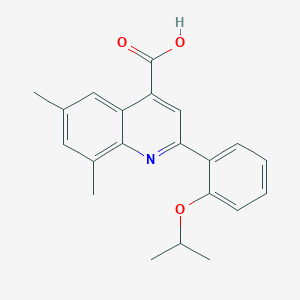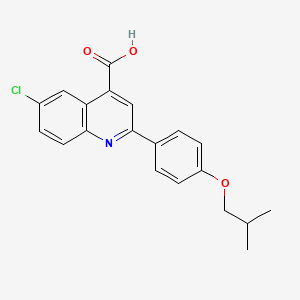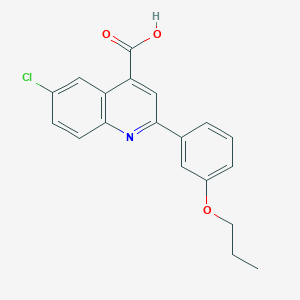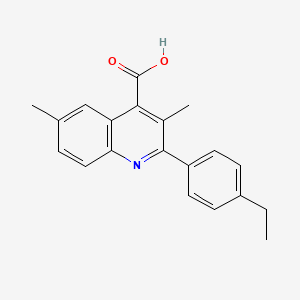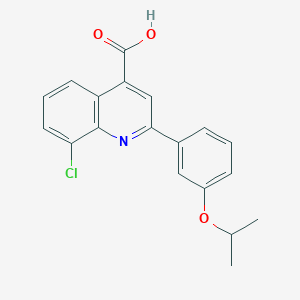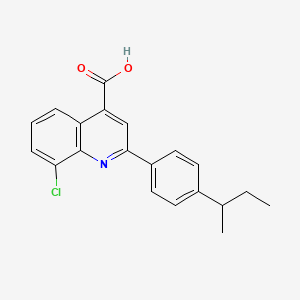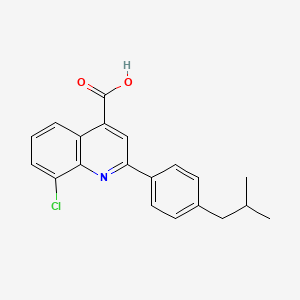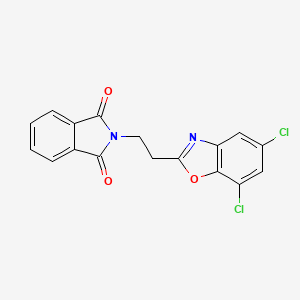
2-(2-(5,7-二氯-1,3-苯并恶唑-2-基)乙基)-1H-异吲哚-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H10Cl2N2O3 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已因其潜在的抗菌特性而被研究。 研究表明它可能对多种微生物物种具有活性,这可能对开发新的抗菌剂有用 .
抗氧化活性
有证据表明该化合物可能表现出抗氧化特性。 这可能使其在针对抗氧化应激相关疾病的研究中具有价值 .
镇痛活性
一些研究已经探索了该化合物的镇痛(止痛)潜力。 它可能有助于开发新的疼痛管理疗法 .
杀幼虫活性
作用机制
Target of Action
Benzoxazole derivatives, which the compound “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including bacterial and fungal infections, cancer, inflammation, and neurological disorders .
Mode of Action
Benzoxazole derivatives often work by interacting with various enzymes and receptors in the body, inhibiting their activity or modulating their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” might affect. Benzoxazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the conditions of their use .
Pharmacokinetics
These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antimicrobial, antifungal, and anticancer activities .
未来方向
The future directions for the research on similar compounds could involve further in vivo and clinical studies to validate their potential therapeutic effects . Additionally, the development of novel synthetic strategies and the exploration of their biological activities could be interesting areas for future research .
生化分析
Biochemical Properties
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme involved in the biosynthesis of amino sugars . The compound inhibits the activity of GlcN-6-P synthase, thereby affecting the production of UDP-N-acetylglucosamine, a key intermediate in the synthesis of glycoproteins and glycolipids . Additionally, it has been shown to interact with bacterial proteins, inhibiting their growth and proliferation .
Cellular Effects
The effects of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione on various cell types and cellular processes are profound. In cancer cells, particularly human colorectal carcinoma (HCT116) cells, the compound exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active site of GlcN-6-P synthase, inhibiting its enzymatic activity and disrupting the biosynthesis of amino sugars . Additionally, the compound interacts with DNA, causing DNA damage and triggering the activation of DNA repair pathways . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also modulates the activity of various kinases and phosphatases, affecting cell signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are more pronounced in in vitro studies, where the compound is directly applied to cultured cells .
Dosage Effects in Animal Models
The effects of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can affect its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
The transport and distribution of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, the compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins, modulating their activity and function . In the nucleus, the compound can bind to DNA and transcription factors, affecting gene expression and cell cycle regulation . The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications .
属性
IUPAC Name |
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHOBHVQSJDHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

